Pyrenophorol
Overview
Description
Pyrenophorol is a C16H24O6 compound . It is a simple macrocyclic dilactone produced by a number of species of pathogenic fungi, including Byssochlamys, Stenphyllum, Alternaria, and Drechslera . It exhibits antibacterial, herbicidal, and anthelmintic properties .
Synthesis Analysis
The stereoselective total synthesis of Pyrenophorol has been accomplished in 12 steps with an 8.3% overall yield, starting from inexpensive and commercially available (S)-ethyl lactate . Key steps in the synthesis process include an oxidation-reduction protocol and cyclodimerisation under the Mitsunobu reaction conditions .
Molecular Structure Analysis
The molecular formula of Pyrenophorol is C16H24O6 . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da . It has double-bond stereo with 4 of 4 defined stereocentres .
Chemical Reactions Analysis
The key steps in the synthesis of Pyrenophorol involve hydrolytic kinetic resolution, MacMillan a-hydroxylation, Horner–Wadsworth . Another alternative synthetic route uses cross-metathesis and intermolecular Mitsunobu cyclization for the construction of macrolactone .
Physical And Chemical Properties Analysis
Pyrenophorol is a solid substance . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da .
Scientific Research Applications
Synthesis of Macrodilactone
Pyrenophorol has been used in the stereoselective synthesis of macrodilactone . This synthesis was accomplished in 12 steps with an 8.3% overall yield, starting from inexpensive and commercially available (S)-ethyl lactate . This process utilized an oxidation-reduction protocol and cyclodimerisation under the Mitsunobu reaction conditions as key steps .
Antifungal Applications
Pyrenophorol exhibits strong antifungal properties . It has been isolated from various fungi, including Byssochlamys nivea, Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma sp . Its antifungal properties make it a valuable compound in the development of antifungal agents .
Herbicidal Applications
Pyrenophorol also shows potent herbicidal activity . This makes it a potential candidate for the development of new herbicides .
Synthesis of Pyrenophorin
Pyrenophorol is a key component in the stereoselective total synthesis of pyrenophorin . Pyrenophorin is another macrodiolide lactone that exhibits antifungal properties .
Synthesis of (−)-(5S,8R,13S,16R)-pyrenophorol
The total synthesis of 16-membered C2-symmetric dilactone (−)-(5S,8R,13S,16R)-pyrenophorol was accomplished starting from enantiomerically pure propylene oxide . This synthesis used regioselective ring opening and the intermolecular Mitsunobu cyclization for the construction of macrolactone .
Antihelmintic Applications
Pyrenophorol exhibits antihelmintic properties . This makes it a potential candidate for the development of new antihelmintic agents .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrenophorol is a macrodiolide, a class of natural products isolated from various fungi It’s known that macrodiolides like pyrenophorol exhibit various bioactivities, including strong antifungal, antihelmintic, and phytotoxic activity .
Mode of Action
A unique flavin enzyme, pyle, has been identified to catalyze the isomerization of the 4-alcohol-2,3-unsaturated part within the dilactone scaffold of pyrenophorol, forming a 1,4-diketone . This suggests that Pyrenophorol may interact with its targets through this enzymatically catalyzed isomerization.
Biochemical Pathways
Given its antifungal and phytotoxic activities, it can be inferred that pyrenophorol likely interferes with essential biochemical pathways in fungi and plants, leading to their inhibition or death .
Pharmacokinetics
As a general rule, these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound
Result of Action
Given its antifungal and phytotoxic activities, it can be inferred that pyrenophorol likely induces cellular damage or dysfunction in fungi and plants, leading to their inhibition or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the toxicity of Pyrenophorol varies among different aquatic organisms, suggesting that its action can be influenced by the specific characteristics of the organism and its environment
properties
IUPAC Name |
(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNDQOKFICJGL-UTBFYLPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448991 | |
Record name | Pyrenophorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrenophorol | |
CAS RN |
22248-41-5 | |
Record name | Pyrenophorol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.